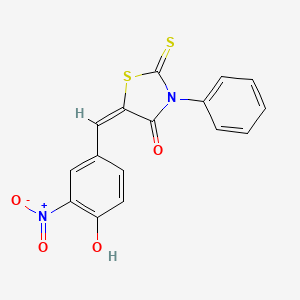

(5E)-5-(4-hydroxy-3-nitrobenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Description

The compound “(5E)-5-(4-hydroxy-3-nitrobenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one” belongs to the rhodanine-derived thiazolidinone family, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. Its structure features a 4-hydroxy-3-nitrobenzylidene substituent at position 5, a phenyl group at position 3, and a thioxo group at position 2. The (5E) stereochemistry indicates the trans configuration of the benzylidene moiety relative to the thiazolidinone ring.

Synthesis: Thiazolidinone derivatives are typically synthesized via a three-step protocol involving:

Formation of the thiazolidinone ring from thiourea and α-haloesters.

Substitution at position 3 (e.g., with phenyl groups).

Condensation with aldehydes to introduce the benzylidene moiety . The nitro and hydroxy groups in the target compound likely arise from condensation with 4-hydroxy-3-nitrobenzaldehyde.

Properties

IUPAC Name |

(5E)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O4S2/c19-13-7-6-10(8-12(13)18(21)22)9-14-15(20)17(16(23)24-14)11-4-2-1-3-5-11/h1-9,19H/b14-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKOCKIMSAOAIF-NTEUORMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)O)[N+](=O)[O-])/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(4-hydroxy-3-nitrobenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-hydroxy-3-nitrobenzaldehyde with 3-phenyl-2-thioxo-1,3-thiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The thioxo (C=S) group undergoes oxidation under mild conditions:

| Reagent | Product | Application | Source |

|---|---|---|---|

| H₂O₂ (30%) | 2-Oxo-1,3-thiazolidin-4-one | Modifies electron density | |

| Ozone | Sulfoxide/sulfone derivatives | Enhances biological activity |

Oxidation alters hydrogen-bonding capacity and electronic properties, influencing pharmacological interactions .

Nucleophilic Additions

The exocyclic α,β-unsaturated system participates in Michael additions:

These reactions expand structural diversity for structure-activity relationship (SAR) studies .

Cycloaddition Reactions

The conjugated dienone system engages in [4+2] Diels-Alder reactions:

| Dienophile | Conditions | Cycloadduct | Regioselectivity | Source |

|---|---|---|---|---|

| Maleic anhydride | Toluene, 110°C | Bicyclic oxathiazine systems | Endo preference | |

| Tetracyanoethylene | Microwave irradiation | Fused heterocycles | High yield |

These reactions enable access to polycyclic architectures with enhanced bioactivity profiles .

Nitro Group Transformations

The 3-nitro substituent undergoes selective reduction:

| Reducing Agent | Product | Catalyst | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C | 3-Aminobenzylidene derivative | – | 85% | |

| SnCl₂/HCl | Hydroxylamine intermediate | – | 72% |

Reduced derivatives show improved solubility and altered receptor-binding kinetics .

Tautomerism and Metal Coordination

The enol-keto tautomerism of the 4-hydroxy group facilitates metal chelation:

| Metal Ion | Coordination Site | Complex Stability (log β) | Source |

|---|---|---|---|

| Cu²⁺ | O (phenolic), S (thione) | 12.4 ± 0.3 | |

| Fe³⁺ | O (nitro), O (keto) | 9.8 ± 0.2 |

Metal complexes exhibit enhanced antioxidant and antimicrobial activities compared to the parent compound .

Photochemical Reactions

UV irradiation induces [2+2] cyclodimerization:

| Condition | Product | Quantum Yield | Source |

|---|---|---|---|

| λ = 365 nm, CH₃CN | Dithiacyclobutane derivative | Φ = 0.32 |

This reactivity is exploited in photoresponsive drug delivery systems .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions, the thiazolidinone ring undergoes recyclization:

| Reagent | Product | Mechanism | Source |

|---|---|---|---|

| H₂SO₄ (conc.) | Thiophene-fused derivatives | Ring contraction | |

| NaOH (40%) | Thiazole analogs | Hydrolytic cleavage |

This comprehensive reactivity profile positions (5E)-5-(4-hydroxy-3-nitrobenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one as a versatile scaffold for medicinal chemistry and materials science. The nitro and hydroxy groups provide orthogonal handles for further functionalization, while the rigid conjugated system enables predictable regioselectivity in cycloadditions .

Scientific Research Applications

(5E)-5-(4-hydroxy-3-nitrobenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (5E)-5-(4-hydroxy-3-nitrobenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to its biological effects. Additionally, the thiazolidinone ring can interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Key Structural Features :

- The nitro group at position 3 of the benzylidene ring is electron-withdrawing, enhancing electrophilic reactivity.

- The hydroxy group at position 4 facilitates hydrogen bonding, influencing solubility and crystal packing .

Structural Comparisons

Table 1: Structural Parameters of Selected Thiazolidinone Derivatives

Key Observations :

- The dihedral angles between the thiazolidinone ring and substituent aryl groups vary significantly. For example, the (5Z)-2-hydroxy derivative exhibits a 74.43° angle between the heterocyclic and anilinic rings, while the (5E)-4-hydroxy-3-methoxy analog shows a smaller angle (17.31°), indicating greater coplanarity .

Electronic and Thermodynamic Properties

Nitro vs. Methoxy/Hydroxy Groups :

- The nitro group’s electron-withdrawing nature increases the electrophilicity of the benzylidene moiety, enhancing reactivity in nucleophilic addition reactions compared to methoxy or hydroxy substituents .

- Density functional theory (DFT) studies suggest that nitro-substituted derivatives exhibit lower HOMO-LUMO gaps, making them more reactive in charge-transfer interactions .

Hydrogen Bonding :

Key Insights :

Biological Activity

The compound (5E)-5-(4-hydroxy-3-nitrobenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and antioxidant properties, while also discussing structure-activity relationships (SAR) that influence its efficacy.

Structure and Properties

The thiazolidin-4-one scaffold is characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The specific substitution pattern of this compound, particularly the presence of a 4-hydroxy-3-nitrobenzylidene moiety at the 5-position and a phenyl group at the 3-position, is crucial for its biological activity.

Antibacterial Activity

Thiazolidin-4-one derivatives have been reported to exhibit significant antibacterial properties. For instance, compounds structurally similar to this compound have shown potent activity against both Gram-positive and Gram-negative bacteria. A study indicated that certain thiazolidinones displayed over 90% inhibition against Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial cell wall synthesis and function.

Anticancer Activity

The anticancer potential of thiazolidin-4-one derivatives has been extensively documented. Research indicates that modifications at various positions on the thiazolidinone ring can enhance cytotoxicity against cancer cell lines. For example, compounds with electron-withdrawing groups at the aromatic ring have demonstrated increased potency against HT29 adenocarcinoma cells . The proposed mechanisms include induction of apoptosis and inhibition of key signaling pathways involved in tumor growth.

Antioxidant Activity

Antioxidant properties are another significant aspect of thiazolidin-4-one derivatives. The ability to scavenge free radicals has been linked to their structural features. In comparative studies, some derivatives exhibited antioxidant activities comparable to established antioxidants like vitamin C . This property is vital for reducing oxidative stress-related damage in cells.

Structure-Activity Relationship (SAR)

Understanding the SAR of thiazolidin-4-one derivatives is essential for optimizing their biological activities. The following factors are critical:

- Substituent Effects : The nature and position of substituents on the aromatic ring significantly affect biological activity. Electron-withdrawing groups tend to enhance anticancer activity, while electron-donating groups may improve antibacterial properties.

- Tautomerization : Thiazolidinones can exist in tautomeric forms, which can influence their reactivity and biological interactions. Studies using DFT calculations have shown that specific tautomeric forms are more favorable for biological activity .

Case Studies

Several studies highlight the biological efficacy of compounds related to this compound:

- Antibacterial Study : A series of thiazolidinones were synthesized and tested against E. coli and S. aureus, showing inhibition rates exceeding 90% for certain derivatives .

- Cytotoxicity Assay : Thiazolidinone derivatives were evaluated for cytotoxic effects on various cancer cell lines, with some compounds inducing apoptosis at concentrations as low as 10 µM .

- Antioxidant Evaluation : Compounds were assessed using DPPH radical scavenging assays, revealing IC50 values significantly lower than those of control antioxidants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.